molecular formula C22H25N3O3 B2367403 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034465-76-2

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2367403
CAS RN: 2034465-76-2
M. Wt: 379.46
InChI Key: UAKNXZVAPKUFNA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the carbonyl group in the pyrrolidinone ring could undergo nucleophilic addition reactions .

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, and pyrollidins, are integral structural components in pharmaceuticals and agrochemicals due to their high biological activities. They are widely used in various applications ranging from herbicides, insecticides, and vitamins to pharmaceutical ingredients and adhesives, with pyridine bases being the most produced and utilized among these compounds (Higasio & Shoji, 2001).

Anticancer Activity of Polysubstituted 4H-Pyran Derivatives

Polysubstituted 4H-pyran derivatives, synthesized through a microwave-assisted procedure, demonstrated significant anticancer activity against various human cancer cell lines. This underlines the potential of these compounds in cancer research and treatment (Hadiyal et al., 2020).

Electoconductive Polymers from Pyrrole

Pyrrole, a key nitrogen-containing heterocyclic compound, is primarily used in the production of polypyrrole, a notable electroconductive polymer. This application has attracted considerable attention due to its potential in various technological and industrial fields (Higashio & Shoji, 2004).

Antibacterial Quinoline Carboxylic Acids

Quinoline carboxylic acids, which are structurally related to the compound , have been studied for their antibacterial activity and DNA-gyrase inhibition, highlighting their importance in developing new antibacterial agents (Domagala et al., 1988).

Synthesis and Antimicrobial Activity of Pyrano[2,3-c]pyridine Derivatives

Pyrano[2,3-c]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy against various bacterial and fungal strains. This indicates the potential of such compounds in antimicrobial research (Zhuravel et al., 2005).

Luminescence Properties and Medicinal Applications

A study on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes suggested potential medicinal applications, especially considering their interaction with bovine serum albumin (BSA), which could be relevant for drug delivery systems (Tang, Tang, & Tang, 2011).

Copper(II) and Silver(I) Coordination Polymers

Research on copper(II) and silver(I) coordination polymers, incorporating similar ligands, revealed interesting structural diversity and potential applications in materials science and catalysis (Yeh, Chen, & Wang, 2008).

Aromatic Polyamides with Pyromellitimides

The synthesis of aromatic polyamides containing pyromellitimide units has been explored for applications in materials science, emphasizing enhanced thermal stability and solubility, which are crucial for high-performance polymers (Choi & Jung, 2004).

Mechanism of Action

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-20-7-4-12-25(20)19-15-17(8-11-23-19)16-24-21(27)22(9-13-28-14-10-22)18-5-2-1-3-6-18/h1-3,5-6,8,11,15H,4,7,9-10,12-14,16H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKNXZVAPKUFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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